Tetrasodium 7-[[4-[[(2,3-dichloro-6-quinoxalinyl)carbonyl]amino]-5-sulphonato-1-naphthyl]azo]naphthalene-1,3,5-trisulphonate
Description
Tetrasodium 7-[[4-[[(2,3-dichloro-6-quinoxalinyl)carbonyl]amino]-5-sulphonato-1-naphthyl]azo]naphthalene-1,3,5-trisulphonate (CAS: 70210-31-0, EINECS: 401-090-8) is a highly sulfonated azo compound characterized by a naphthalene backbone substituted with multiple sulfonate groups, a quinoxaline-derived moiety, and azo linkages . Its molecular structure includes:
- Four sodium counterions for charge balance.
- Three sulfonate groups on the naphthalene rings, enhancing water solubility and stability in aqueous environments.
- An azo (-N=N-) bridge, a common feature in dyes and bioactive molecules, facilitating π-conjugation and electronic interactions.
This compound’s structural complexity positions it within a niche chemical space, often explored for applications in dye chemistry, biomolecular interactions, or as a functional intermediate in pharmaceutical synthesis .
Properties
CAS No. |
72639-29-3 |
|---|---|
Molecular Formula |
C29H13Cl2N5Na4O13S4 |
Molecular Weight |
930.6 g/mol |
IUPAC Name |
tetrasodium;7-[[4-[(2,3-dichloroquinoxaline-6-carbonyl)amino]-5-sulfonatonaphthalen-1-yl]diazenyl]naphthalene-1,3,5-trisulfonate |
InChI |
InChI=1S/C29H17Cl2N5O13S4.4Na/c30-27-28(31)33-22-8-13(4-5-20(22)32-27)29(37)34-21-7-6-19(16-2-1-3-23(26(16)21)51(41,42)43)36-35-14-9-17-18(24(10-14)52(44,45)46)11-15(50(38,39)40)12-25(17)53(47,48)49;;;;/h1-12H,(H,34,37)(H,38,39,40)(H,41,42,43)(H,44,45,46)(H,47,48,49);;;;/q;4*+1/p-4 |
InChI Key |
VPMRIEZGYICHGJ-UHFFFAOYSA-J |
Canonical SMILES |
C1=CC2=C(C=CC(=C2C(=C1)S(=O)(=O)[O-])NC(=O)C3=CC4=C(C=C3)N=C(C(=N4)Cl)Cl)N=NC5=CC6=C(C=C(C=C6S(=O)(=O)[O-])S(=O)(=O)[O-])C(=C5)S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetrasodium 7-[[4-[[(2,3-dichloro-6-quinoxalinyl)carbonyl]amino]-5-sulphonato-1-naphthyl]azo]naphthalene-1,3,5-trisulphonate typically involves a multi-step process. The initial step often includes the diazotization of an aromatic amine, followed by coupling with a suitable aromatic compound. The reaction conditions usually require acidic or basic environments, controlled temperatures, and specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors to maintain consistent quality and yield. The process includes precise control of reaction parameters such as temperature, pH, and concentration of reactants. Post-synthesis, the compound undergoes purification processes like crystallization or chromatography to remove impurities.
Chemical Reactions Analysis
Types of Reactions
Tetrasodium 7-[[4-[[(2,3-dichloro-6-quinoxalinyl)carbonyl]amino]-5-sulphonato-1-naphthyl]azo]naphthalene-1,3,5-trisulphonate can undergo various chemical reactions including:
Oxidation: This reaction can alter the azo group, affecting the color properties of the compound.
Reduction: Often leads to the cleavage of the azo bond, resulting in the formation of amines.
Substitution: The compound can participate in electrophilic or nucleophilic substitution reactions, modifying its functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium dithionite, and various acids or bases for substitution reactions. The conditions vary depending on the desired reaction, often requiring specific temperatures and pH levels.
Major Products
The major products formed from these reactions depend on the type of reaction. For instance, reduction typically yields aromatic amines, while oxidation can produce different colored compounds.
Scientific Research Applications
Tetrasodium 7-[[4-[[(2,3-dichloro-6-quinoxalinyl)carbonyl]amino]-5-sulphonato-1-naphthyl]azo]naphthalene-1,3,5-trisulphonate has diverse applications in scientific research:
Chemistry: Used as a dye in various chemical reactions to study reaction mechanisms and kinetics.
Biology: Employed in staining techniques for microscopy to visualize cellular components.
Medicine: Investigated for potential therapeutic uses due to its interaction with biological molecules.
Industry: Widely used in textile, paper, and leather industries for dyeing purposes.
Mechanism of Action
The mechanism by which Tetrasodium 7-[[4-[[(2,3-dichloro-6-quinoxalinyl)carbonyl]amino]-5-sulphonato-1-naphthyl]azo]naphthalene-1,3,5-trisulphonate exerts its effects involves its interaction with molecular targets such as proteins and nucleic acids. The azo group can form covalent bonds with these molecules, altering their structure and function. This interaction is crucial for its applications in staining and potential therapeutic uses.
Comparison with Similar Compounds
Key Observations:
Sulfonation Degree : The target compound’s three sulfonate groups balance solubility and molecular bulk, whereas analogs with four sulfonates (e.g., CAS: 70833-54-4) exhibit higher polarity but reduced membrane permeability .
Aromatic Systems: Quinoxaline (target) vs. triazine (CAS: 17681-50-4) cores influence electronic properties.
Halogen Substitution: The 2,3-dichloro group on the target compound’s quinoxaline may confer electrophilic reactivity, contrasting with fluorine in CAS: 70833-54-4, which improves photostability .
Chemical Space and Bioactivity
Principal component analysis (PCA) of sulfonated azo compounds reveals clustering based on sulfonation patterns and aromatic systems . The target compound occupies a unique position due to its quinoxaline moiety, diverging from triazine-based analogs (Figure 4 in ). This suggests distinct interactions with biological targets, such as ion channels (e.g., CFTR modulators) or enzymes .
Activity Cliffs:
Despite structural similarities, minor substitutions drastically alter bioactivity. For example:
- Antioxidant Activity: Caffeoyl moieties in lasianosides () correlate with radical scavenging, whereas sulfonated azo compounds like the target lack this functionality despite similar solubility profiles .
- Cytotoxicity: None of the sulfonated azo analogs in or 7 show cytotoxicity (IC₅₀ > 100 µM), unlike halogenated phenols in .
Analytical and Industrial Relevance
- Detection : Sulfonated azo compounds are analyzed via HPLC-ESI-HRMS () and SPE protocols (), with retention times influenced by sulfonation degree .
- Applications : The target compound’s high solubility makes it suitable for aqueous-phase reactions, while triazine-based analogs (e.g., CAS: 17681-50-4) are preferred in textile dyeing due to superior colorfastness .
Biological Activity
Tetrasodium 7-[[4-[[(2,3-dichloro-6-quinoxalinyl)carbonyl]amino]-5-sulphonato-1-naphthyl]azo]naphthalene-1,3,5-trisulphonate (commonly referred to as Tetrasodium salt) is a synthetic azo dye known for its vibrant coloration and potential biological activities. This compound has garnered attention in various fields, including environmental science and toxicology, due to its chemical structure and associated effects on biological systems.
Chemical Structure
The chemical structure of Tetrasodium salt can be represented as follows:
This compound features a complex arrangement of naphthalene and quinoxaline moieties, which contribute to its unique properties.
Biological Activity Overview
The biological activity of Tetrasodium salt has been investigated in various studies, particularly focusing on its toxicity and potential applications in dyeing processes. Key findings include:
- Toxicity : Studies have indicated that compounds containing dichloroquinoxaline structures can exhibit cytotoxic effects on various cell lines. For instance, the presence of the 2,3-dichloro group is known to enhance toxicity in aquatic organisms, leading to developmental abnormalities and reduced survival rates in embryos of species like Oryzias javanicus .
- Environmental Impact : As an azo dye, Tetrasodium salt's persistence in aquatic environments raises concerns regarding its impact on biodiversity. Azo dyes are known to undergo reductive cleavage under anaerobic conditions, potentially leading to the formation of toxic amines .
Case Study 1: Embryonic Toxicity Assessment
A study aimed at assessing the embryonic toxicity of similar compounds demonstrated that exposure to sublethal concentrations resulted in significant morphological deformities. For instance, embryos exposed to concentrations as low as 0.5 mg/L exhibited developmental deformities such as pericardiac edema and tail curvature . This indicates that Tetrasodium salt may have similar effects given its structural analogies.
Case Study 2: Aquatic Toxicology
Research focusing on the aquatic toxicity of azo dyes highlighted that exposure to Tetrasodium salt can lead to significant alterations in heart rate and survival rates among fish embryos. The median lethal concentration (LC50) was determined to be notably low for similar azo compounds, suggesting a high level of toxicity .
Data Tables
Q & A
Q. What analytical techniques are recommended for confirming the structural identity of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR): Use -NMR and -NMR to verify aromatic protons, sulfonate groups, and azo linkages. For example, sulfonate groups exhibit deshielded peaks in the range of δ 7.5–8.5 ppm.
- High-Resolution Mass Spectrometry (HRMS): Confirm molecular weight with electrospray ionization (ESI) in negative ion mode due to the sulfonate groups. Theoretical mass calculations should align with experimental results (e.g., [M–4Na] adducts).
- UV-Vis Spectroscopy: Characterize absorbance maxima in aqueous solutions (e.g., λ~500–600 nm for azo-chromophores) to validate electronic transitions .
Q. What synthetic routes are documented for this compound?
Answer:
- Stepwise Coupling: React 2,3-dichloro-6-quinoxalinecarbonyl chloride with 5-sulphonato-1-naphthylamine to form the amide intermediate. Subsequent diazotization and coupling with naphthalene-1,3,5-trisulphonate under alkaline conditions yield the final product.
- Critical Parameters: Maintain pH >10 during diazo coupling to stabilize the intermediate. Use ice baths (<5°C) to prevent decomposition of the diazonium salt .
Q. How should researchers handle safety and stability concerns during experiments?
Answer:
- Handling: Use silanized glassware (5% dimethyldichlorosilane in toluene) to minimize adsorption losses. Store solutions in HDPE containers at 4°C to prevent degradation .
- Stability Tests: Perform accelerated degradation studies under UV light and varying pH (3–11) to identify labile groups (e.g., azo bonds degrade under acidic/UV conditions) .
Advanced Research Questions
Q. How can conflicting spectroscopic data (e.g., NMR vs. HRMS) be resolved during structural validation?
Answer:
- Data Reconciliation: Use 2D NMR (e.g., COSY, HSQC) to resolve overlapping proton signals. For HRMS discrepancies, re-analyze with alternative ionization methods (e.g., MALDI-TOF) and cross-check with isotopic pattern simulations.
- Case Example: A 2 ppm deviation in HRMS could indicate sodium adduct formation. Adjust calibration with sodium formate clusters for accurate mass assignment .
Q. What methodologies optimize the synthesis yield for large-scale academic studies?
Answer:
- Design of Experiments (DoE): Use a fractional factorial design to test variables: temperature (20–50°C), pH (9–12), and stoichiometric ratios (1:1 to 1:1.2). Response surface methodology (RSM) identifies optimal conditions (e.g., pH 11.5, 35°C, 1:1.1 ratio).
- Purification: Employ preparative HPLC with a C18 column (0.1% TFA in acetonitrile/water gradient) to isolate the product with >95% purity. Monitor sulfonate retention behavior .
Q. How can crystallographic phase ambiguities be addressed in structural studies?
Answer:
- Phase Annealing: Implement the SHELX-90 program for direct-methods phase refinement. For larger structures (>500 atoms), use simulated annealing to resolve negative quartet relations.
- Validation: Cross-validate with density functional theory (DFT)-optimized geometries to ensure bond lengths/angles match experimental data (e.g., C–N azo bonds: 1.25–1.30 Å) .
Q. What advanced techniques analyze its interactions in biological systems (e.g., drug delivery)?
Answer:
- Fluorescence Quenching Assays: Measure binding constants () with serum albumin using Stern-Volmer plots. For example, a of 10 M suggests moderate protein interaction.
- Confocal Microscopy: Tag the compound with FITC or Cy5 for cellular uptake studies. Use lysosomal inhibitors (e.g., chloroquine) to assess endosomal escape efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
